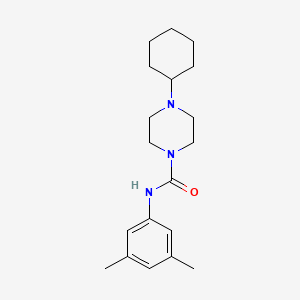
4-cyclohexyl-N-(3,5-dimethylphenyl)-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyclohexyl-N-(3,5-dimethylphenyl)-1-piperazinecarboxamide, also known as CPP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CPP belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects. Additionally, we will explore future directions for CPP research.
Mecanismo De Acción
The exact mechanism of action of 4-cyclohexyl-N-(3,5-dimethylphenyl)-1-piperazinecarboxamide is not fully understood. However, it has been suggested that this compound acts as a partial agonist at the 5-HT1A receptor and a full agonist at the sigma-1 receptor. The activation of these receptors is thought to contribute to the anxiolytic and antidepressant effects of this compound. Additionally, this compound has been found to modulate the activity of the dopamine and glutamate systems, which may contribute to its potential use in the treatment of drug addiction.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. Additionally, this compound has been found to reduce the release of glutamate, which may contribute to its potential use in the treatment of neuropathic pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-cyclohexyl-N-(3,5-dimethylphenyl)-1-piperazinecarboxamide in lab experiments is its high potency and selectivity at the sigma-1 receptor. This allows for precise modulation of the receptor activity, which may be useful in studying the role of the sigma-1 receptor in various physiological and pathological conditions. However, one limitation of using this compound is its poor solubility in water, which may limit its use in certain experimental setups.
Direcciones Futuras
There are several future directions for 4-cyclohexyl-N-(3,5-dimethylphenyl)-1-piperazinecarboxamide research. One area of interest is the potential use of this compound in the treatment of neuropathic pain and inflammation. Further studies are needed to elucidate the exact mechanisms underlying its effects and to determine its potential clinical applications. Additionally, the role of this compound in the treatment of drug addiction is an area of active research. Future studies may explore the potential use of this compound in combination with other drugs or behavioral therapies for the treatment of addiction. Finally, the potential use of this compound in the treatment of other psychiatric disorders, such as schizophrenia, warrants further investigation.
Métodos De Síntesis
The synthesis of 4-cyclohexyl-N-(3,5-dimethylphenyl)-1-piperazinecarboxamide involves the reaction of 3,5-dimethylphenylpiperazine with cyclohexyl isocyanate. The reaction is carried out in the presence of a catalyst, such as triethylamine, and anhydrous dichloromethane as a solvent. The resulting product is purified using column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
4-cyclohexyl-N-(3,5-dimethylphenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anxiolytic, antidepressant, and antipsychotic effects in animal models. This compound has also been investigated for its potential use in the treatment of drug addiction, as it has been found to reduce the reinforcing effects of drugs of abuse. Additionally, this compound has been studied for its potential use in the treatment of neuropathic pain and inflammation.
Propiedades
IUPAC Name |
4-cyclohexyl-N-(3,5-dimethylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c1-15-12-16(2)14-17(13-15)20-19(23)22-10-8-21(9-11-22)18-6-4-3-5-7-18/h12-14,18H,3-11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBYSLGUGVOLEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)N2CCN(CC2)C3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(butylsulfonyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5408609.png)
![1-[(3-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5408617.png)
![N-(2-methoxyphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5408624.png)
![N-{[5-({2-[(3-acetylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-chlorobenzamide](/img/structure/B5408636.png)
![2-(4-fluorophenyl)-4-{3-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B5408637.png)
![N-(2-ethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B5408641.png)
![N-(3-methoxyphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5408648.png)
![5-({4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)-2,1,3-benzoxadiazole](/img/structure/B5408651.png)
![4-[1-(3-iodobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5408664.png)
![N'-[(4-methylphenyl)sulfonyl]-4-nitro-N-phenylbenzenecarboximidamide](/img/structure/B5408669.png)
![9-ethyl-8-[(hydroxyimino)(4-methylphenyl)methyl]-4-methyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B5408683.png)
![4-{[(3R*,4R*)-4-(2-ethyl-4-methyl-1H-imidazol-5-yl)-1-methylpyrrolidin-3-yl]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5408699.png)
![5-[2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5408703.png)
![4-chloro-2-[3-(2,4-dichlorophenyl)acryloyl]phenyl 4-morpholinecarboxylate](/img/structure/B5408708.png)
